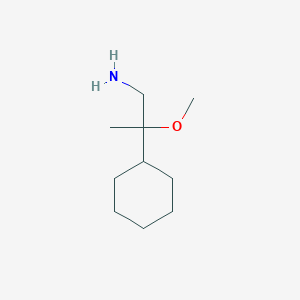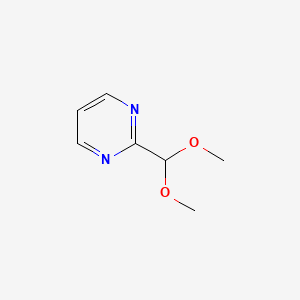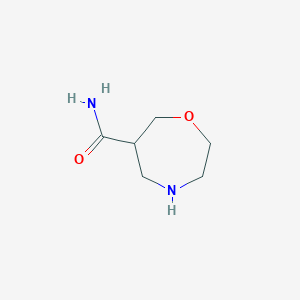
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile
Overview
Description
“(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile” is a chemical compound that has been identified as a positive allosteric modulator of α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) that potentiates ACh-induced currents in HEK293 cells expressing human α4β2 subunit-containing nAChRs .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which include “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, has been achieved through various methods. One efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile” has been studied using single crystal X-ray diffraction methods . The structure features intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring, a key component of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Ruthenium Complexes Synthesis
Ruthenium (II) complexes have been synthesized using derivatives of 3-(pyridin-2-yl)-1,2,4-triazine, which are structurally similar to the compound . These complexes exhibit unique UV/Vis properties and have potential applications in medicine, particularly in diagnosing and treating tumor diseases .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have shown a broad spectrum of biological activities relevant to agriculture. They have been synthesized and evaluated for their effectiveness against plant diseases, demonstrating moderate nematocidal activity and anti-fungal properties. Notably, certain derivatives have exhibited strong antibacterial effects on pathogens affecting rice crops .
Biofilm Protein Measurement
Derivatives of pyridin-2-yl compounds have been used in the indirect measurement of microbial colonization in biofilms. This is achieved by extracting and measuring the total protein content, which originates from microorganisms within the biofilm .
N-Heterocycles Synthesis
The compound can be used as a precursor for the synthesis of various N-heterocycles. These heterocycles have applications in pharmaceuticals and can be synthesized through reactions with ethylenediamine and 1,3-diaminopropane .
Catalysis and Magnetization
Complexes based on pyridin-2-yl derivatives have been studied for their catalytic properties, particularly in oxygen evolution reactions (OER) under basic conditions. Additionally, some of these complexes exhibit slow magnetization relaxation behavior, which could be significant in materials science .
Photodynamic and Photothermal Therapy
The structural analogs of the compound have been used in photodynamic (PDT) and photothermal (PTT) therapies. These therapies are emerging as effective treatments for cancer, utilizing light to activate therapeutic agents .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 18617 g/mol, which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Action Environment
The compound is a solid at room temperature , suggesting it may be stable under standard storage conditions.
Future Directions
The 1,2,4-oxadiazole ring, a key component of “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPBUCWFPVJOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)